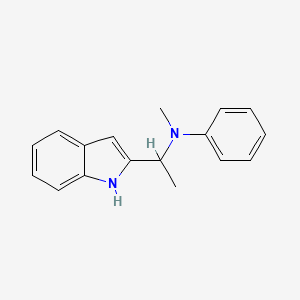

N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-[1-(1H-indol-2-yl)ethyl]-N-methylaniline |

InChI |

InChI=1S/C17H18N2/c1-13(19(2)15-9-4-3-5-10-15)17-12-14-8-6-7-11-16(14)18-17/h3-13,18H,1-2H3 |

InChI Key |

FKTOWMPQBCNOPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2N1)N(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic and Mechanistic Interest in Hybrid Indole Aniline Frameworks

The combination of indole (B1671886) and aniline (B41778) moieties into a single molecular entity creates a hybrid framework with significant potential in synthetic and medicinal chemistry. Research into such structures is driven by the goal of creating novel compounds that may exhibit synergistic or unique biological activities derived from both parent scaffolds.

The synthesis of these hybrid molecules often involves multicomponent reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step to form a complex product. dergipark.org.tr For instance, one-pot condensation reactions involving substituted indoles, anilines, and aldehydes have been developed to create libraries of diverse molecules. dergipark.org.tr Electrochemical methods are also emerging as an environmentally friendly approach for the functionalization and coupling of indoles and anilines, often proceeding under mild conditions without the need for traditional oxidants or metal catalysts. nih.gov

Mechanistically, the synthesis of indole-aniline hybrids often leverages the nucleophilic character of the indole ring (typically at the C3 position) and the reactivity of the aniline nitrogen. dergipark.org.tr Catalytic strategies, employing Brønsted or Lewis acids, as well as various metal-free catalysts, have been developed to control the regioselectivity and efficiency of these coupling reactions. nih.govorganic-chemistry.org The ongoing development of novel synthetic methods, including enantioselective catalysis, allows for the creation of chiral indole-amine derivatives with precise three-dimensional structures, which is crucial for their interaction with biological targets. mdpi.com

Contextualizing N 1 1h Indol 2 Yl Ethyl N Methylaniline Within Current Research on Substituted Indole Amine Derivatives

Precursor Synthesis and Functionalization of Constituent Moieties

The assembly of the target molecule is predicated on the synthesis of two key building blocks: an appropriately functionalized N-methylaniline derivative and a C2-substituted indole. The ethylene bridge that connects these two fragments is typically introduced as a functional group on one of the precursors, most commonly the indole ring.

Synthesis and Modification of N-Methylaniline Derivatives

N-methylaniline is a crucial precursor, serving as the nitrogen-nucleophile in the final bond-forming step. Its synthesis and the preparation of its derivatives are well-established processes in organic chemistry.

The most common method for synthesizing N-methylaniline is the direct N-alkylation of aniline. This can be achieved using various methylating agents. Historically, reagents like dimethyl sulfate were used, where aniline is reacted in an aqueous solution, followed by the addition of a base. Modern methods often employ methanol as the methylating agent in the presence of a catalyst. This approach is considered greener and more atom-economical. google.com Catalysts for this transformation range from acid catalysts to various metal-based systems. For instance, reacting aniline with methanol over specific chromium-copper oxide catalysts has been shown to produce N-methylaniline in high yield, minimizing the production of the undesired N,N-dimethylaniline byproduct. google.com Zeolite catalysts have also been effectively used for selective N-alkylation of anilines with lower alkanols like methanol. google.com

Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an amine is alkylated using an alcohol (e.g., methanol) with the liberation of water. This method, often catalyzed by transition metal complexes such as iridium or ruthenium, is an efficient way to form C-N bonds. nih.gov

Below is a table summarizing common methods for the synthesis of N-methylaniline.

Table 1: Selected Methods for the Synthesis of N-Methylaniline| Alkylating Agent | Catalyst / Conditions | Key Features |

|---|---|---|

| Methanol | Copper-Chromium Oxide | High selectivity for mono-methylation; high pressure and temperature. google.com |

| Methanol | Acidic Zeolites (e.g., S-115) | Vapor or liquid phase; temperature controls N- vs. C-alkylation. google.com |

| Dimethyl Sulfate | NaOH (aq) | Classical method; reaction proceeds at low temperatures. chemicalbook.com |

| Methanol | Iridium or Ruthenium Complexes | "Borrowing Hydrogen" strategy; green method with water as byproduct. nih.gov |

| Iodomethane | Base (e.g., K2CO3) | Standard laboratory procedure; high reactivity. |

Modification of the aniline ring to produce analogs can be accomplished either before or after the N-methylation step, using standard electrophilic aromatic substitution reactions to introduce a variety of functional groups.

Synthetic Routes for C2-Substituted Indole Derivatives

The indole moiety of the target molecule requires a two-carbon chain at the C2 position, primed for reaction with N-methylaniline. The most strategically important precursor is 2-acetylindole, as the acetyl group can be readily transformed to form the desired ethylene bridge.

While the Friedel-Crafts acetylation of indole predominantly occurs at the C3 position due to its higher nucleophilicity, various methods exist to achieve C2-acetylation. One approach involves the protection of the indole nitrogen (e.g., with a phenylsulfonyl group) and the C3 position, followed by lithiation at C2 and subsequent reaction with an acetylating agent. A more direct route involves the reaction of indole with specific reagents under controlled conditions.

Another key C2-substituted intermediate is 2-methylindole. It can be synthesized via the Fischer indole synthesis from phenylhydrazine and acetone. 2-Methylindole can then be functionalized at the methyl group to introduce the necessary second carbon and reactive handle.

Furthermore, 2-vinylindoles are versatile precursors. These can be prepared through various methods, including Wittig-type reactions on indole-2-carbaldehyde or by palladium-catalyzed cross-coupling reactions.

The following table outlines common synthetic routes to key C2-substituted indole precursors.

Table 2: Synthetic Routes to Key C2-Substituted Indole Precursors| Precursor | Synthetic Method | Starting Materials |

|---|---|---|

| 2-Acetylindole | Vilsmeier-Haack type reaction | Indole, N,N-dimethylacetamide, POCl3 |

| 2-Methylindole | Fischer Indole Synthesis | Phenylhydrazine, Acetone |

| 2-Vinylindole | Wittig Reaction | Indole-2-carbaldehyde, Methyltriphenylphosphonium bromide |

| 2-Vinylindole | Palladium-catalyzed alkenylation | N-protected indole, Ethylene |

Strategies for Constructing the Ethylene Bridge Linker

The -(CH(CH3))- ethylene bridge is not synthesized as a separate component but is constructed by functionalizing a precursor molecule, typically the C2-substituted indole. The most direct strategy begins with 2-acetylindole.

Reductive Amination Pathway : The carbonyl group of 2-acetylindole is the direct precursor to the ethylene bridge in a reductive amination reaction. It reacts with N-methylaniline to form an intermediate enamine or iminium ion, which is then reduced in situ to form the final C-N bond and the chiral center of the ethylene bridge.

Alkylation Pathway : The acetyl group of 2-acetylindole can be reduced to a secondary alcohol, 1-(1H-indol-2-yl)ethanol, using a reducing agent like sodium borohydride (NaBH₄). This alcohol can then be converted into a species with a good leaving group, such as a halide (e.g., 1-(1H-indol-2-yl)ethyl chloride or bromide) or a sulfonate (e.g., tosylate or mesylate). This activated intermediate can then be used to alkylate N-methylaniline.

Carbon-Nitrogen Bond Formation Strategies

The final and most critical step in the synthesis of this compound is the formation of the C-N bond between the indole's C2-ethyl side chain and the nitrogen atom of N-methylaniline.

Alkylation and Reductive Amination Approaches

Reductive Amination stands out as a highly efficient and direct method. This one-pot reaction involves the condensation of 2-acetylindole with N-methylaniline, followed by reduction. The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the intermediate iminium ion or enamine without affecting the ketone starting material.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd). The choice of reagent and conditions can influence the reaction's efficiency and selectivity.

Alkylation provides an alternative, two-step route. As described in section 2.1.3, 2-acetylindole is first converted to an intermediate bearing a leaving group, such as 2-(1-bromoethyl)indole. This electrophilic indole derivative is then reacted with N-methylaniline in the presence of a non-nucleophilic base. The base serves to deprotonate the N-methylaniline, increasing its nucleophilicity for the subsequent Sɴ2 reaction that forms the target C-N bond.

Table 3: Comparison of C-N Bond Formation Strategies

| Method | Precursors | Reagents & Conditions | Advantages |

|---|---|---|---|

| Reductive Amination | 2-Acetylindole, N-Methylaniline | NaBH₃CN or NaBH(OAc)₃, acidic catalyst (e.g., AcOH), solvent (e.g., MeOH, DCE) | One-pot procedure; high atom economy. |

| Alkylation | 2-(1-Bromoethyl)indole, N-Methylaniline | Non-nucleophilic base (e.g., K₂CO₃, DIPEA), solvent (e.g., ACN, DMF) | Stepwise control; useful for sensitive substrates. |

Palladium-Catalyzed C-N Cross-Coupling Reactions and Related Methodologies

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition-metal catalysis, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgrug.nl This palladium-catalyzed cross-coupling reaction has become a cornerstone for the synthesis of arylamines. acs.org

In the context of synthesizing the target molecule, a Buchwald-Hartwig approach could be envisioned between an N-methylaniline nucleophile and an indole electrophile. For example, 2-(1-bromoethyl)indole or the corresponding triflate could serve as the electrophilic partner. The reaction would be catalyzed by a palladium(0) source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine ligand (e.g., BINAP, XPhos, SPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). wikipedia.orgorganic-chemistry.org

While highly effective for aryl-N bonds, the application of Buchwald-Hartwig amination to sp³-hybridized carbon centers (like the ethyl bridge) can be more challenging and may require specific catalyst systems to avoid competing elimination reactions.

Another palladium-catalyzed approach could involve the hydroamination of 2-vinylindole with N-methylaniline. This reaction adds the N-H bond of the amine across the double bond of the vinyl group. While conceptually attractive, controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity can be a significant challenge.

The development of palladium-catalyzed methods for the direct C-H or N-H functionalization of indoles also presents future possibilities for more streamlined syntheses of such complex molecules. beilstein-journals.org

An exploration into the synthesis of this compound and its structurally related analogs reveals a landscape rich with sophisticated chemical strategies. The indole motif is a cornerstone in medicinal chemistry and materials science, necessitating the development of efficient and selective synthetic methodologies. This article delves into the strategic approaches for constructing this specific class of compounds, focusing on convergent synthesis, catalytic systems, stereocontrol, and sustainable practices.

Chemical Reactivity and Mechanistic Pathways of N 1 1h Indol 2 Yl Ethyl N Methylaniline

Nucleophilic and Electrophilic Sites within the Molecular Framework

The molecular architecture of N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline features distinct regions of high and low electron density, which define its reactivity towards electrophiles and nucleophiles.

Nucleophilic Centers:

Aniline (B41778) Nitrogen: The lone pair of electrons on the tertiary nitrogen of the N-methylaniline group makes it a prominent nucleophilic and basic site. Its reactivity is slightly attenuated by the delocalization of this lone pair into the adjacent phenyl ring.

Indole (B1671886) Ring: The indole nucleus is an electron-rich aromatic system, rendering it highly nucleophilic. Due to the electronic contribution from the indole nitrogen, the C3 position is the most electron-dense and thus the primary site for electrophilic attack. ic.ac.ukresearchgate.netnih.gov The indole nitrogen itself, after deprotonation, becomes a potent nucleophile. researchgate.net

Aniline Ring: The phenyl ring of the aniline moiety is activated towards electrophilic substitution by the electron-donating nature of the tertiary amine group. This makes the ortho and para positions nucleophilic.

Electrophilic Centers:

Aromatic Protons: The hydrogen atoms on both the indole and aniline rings can be substituted by strong nucleophiles under certain conditions, although this is less common than electrophilic substitution.

Indole N-H: The proton on the indole nitrogen is slightly acidic and can be abstracted by a base, making it an electrophilic site in proton-transfer reactions. researchgate.net

Benzylic Protons: The C-H bond of the ethyl group adjacent to the indole ring is a potential site for radical abstraction or oxidation due to its benzylic position.

| Site | Type | Description of Reactivity |

|---|---|---|

| Aniline Nitrogen | Nucleophilic/Basic | Acts as a Lewis base; reacts with electrophiles like alkyl halides. |

| Indole C3 Position | Nucleophilic | Primary site for electrophilic aromatic substitution (e.g., halogenation, nitration). ic.ac.uknih.gov |

| Indole Nitrogen (deprotonated) | Nucleophilic | Reacts with various electrophiles after deprotonation with a base. researchgate.net |

| Aniline Ring (ortho, para) | Nucleophilic | Susceptible to electrophilic aromatic substitution. |

| Indole N-H Proton | Electrophilic (Acidic) | Can be removed by a base to generate the indolyl anion. researchgate.net |

Transformations at the Aniline Nitrogen and its Substituents

The tertiary amine of the N-methylaniline moiety is a key functional group that governs a significant portion of the molecule's reactivity.

N-Alkylation: The aniline nitrogen, being a tertiary amine, can react with alkylating agents such as alkyl halides. This reaction, known as the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt, as over-alkylation is not possible at this stage. wikipedia.org This process converts the neutral amine into a positively charged quaternary ammonium cation, significantly altering the molecule's physical and chemical properties. wikipedia.orgresearchgate.net

R-X + this compound → [R-N+(CH₃)(C₆H₅)-(1-(1H-Indol-2-yl)ethyl)] X⁻

In contrast, the secondary amine of the indole nucleus can also undergo N-alkylation, typically after deprotonation with a suitable base to enhance its nucleophilicity.

N-Acylation: Direct N-acylation of the tertiary aniline nitrogen with acylating agents like acyl chlorides or anhydrides is not feasible due to the absence of a replaceable hydrogen atom. However, recent methodologies have shown that palladium-catalyzed N-acylation of tertiary amines can occur via C-N bond cleavage, though this is a specialized transformation rather than a general reaction. organic-chemistry.org The more conventional site for N-acylation on this molecule is the indole nitrogen. Following deprotonation, the resulting indolyl anion readily reacts with acylating agents to form N-acylindoles. bath.ac.ukorientjchem.orgnih.gov

Tertiary amines are widely employed as catalysts in organic synthesis, functioning either as general bases or as nucleophilic catalysts. The N-methylaniline moiety in the target molecule can participate in catalysis in several ways:

Base Catalysis: It can act as a Brønsted-Lowry base to deprotonate acidic substrates, thereby activating them for subsequent reactions. For example, it can catalyze reactions of alcohols with acyl chlorides by abstracting the HCl byproduct. doubtnut.com

Chemical Transformations of the Indole Nucleus

The indole ring is a privileged scaffold in medicinal chemistry and is known for its rich and varied reactivity, particularly towards electrophiles.

Indole undergoes electrophilic aromatic substitution (EAS) with a strong preference for the C3 position. ic.ac.uknih.govpearson.com This regioselectivity is due to the ability of the indole nitrogen to stabilize the cationic intermediate (the Wheland intermediate or σ-complex) formed upon attack at C3. ic.ac.uk Attack at C2 would disrupt the aromaticity of the benzene (B151609) portion of the indole to a greater extent. ic.ac.uk

The reaction proceeds in two main steps:

The π-system of the indole ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation. This is typically the rate-determining step. masterorganicchemistry.com

A base removes the proton from the C3 position, restoring the aromaticity of the pyrrole (B145914) ring and yielding the substituted product. masterorganicchemistry.com

In this compound, the C2 position is already substituted. This substituent may exert some steric hindrance, but the electronic preference for C3 attack remains dominant for a wide range of electrophiles.

| Reaction | Reagent(s) | Expected Product Type |

|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ | 3-Haloindole derivative |

| Nitration | HNO₃/H₂SO₄ (with protection) | 3-Nitroindole derivative |

| Sulfonation | SO₃/Pyridine | Indole-3-sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ (mild conditions) | 3-Acylindole derivative |

| Mannich Reaction | CH₂O, R₂NH | 3-(Dialkylaminomethyl)indole derivative (Gramine analogue) |

While C3 is the kinetically favored site for electrophilic attack, reactions involving the C2 position are also crucial, especially in 2-substituted indoles. For the title compound, the substituent is already present at C2. Therefore, reactions at this position primarily involve transformations of the substituent or its influence on the ring.

Reactivity of the 2-Alkyl Group: The ethyl group at the C2 position can be activated toward proton loss at the carbon adjacent to the ring. Deprotonation with a strong base like n-butyllithium can generate a carbanion, which can then react with various electrophiles. lookchem.com This allows for the elaboration of the side chain.

Directed Metalation: The N-H proton of the indole can be removed by a strong base, and under certain conditions, a second deprotonation can occur at the C2 position, especially with directing groups. However, with C2 already substituted, this pathway is less likely.

C2-Alkylation of the Indole Ring: While the title compound is already C2-alkylated, it's relevant to note that direct C2-alkylation of indoles (especially 3-substituted ones) can be achieved under acidic conditions with alkenes or via palladium-catalyzed C-H activation. frontiersin.orgnih.govacs.org These methods highlight the synthetic accessibility of such 2-substituted structures.

Exploration of N1-H Reactivity in the Indole Moiety

The nitrogen atom at the 1-position (N1) of the indole ring in this compound possesses a hydrogen atom (N1-H) that is the primary site of reactivity for the indole nucleus under many conditions. This N-H bond is weakly acidic and can be deprotonated by strong bases to form an indolyl anion. bhu.ac.in This anion is a potent nucleophile that can engage in various reactions, primarily alkylation and acylation.

N-Alkylation and N-Acylation:

The indole nitrogen's nucleophilicity is generally lower than that of the C3 position, making selective N-alkylation a synthetic challenge. nih.gov Often, reactions targeting the N1 position compete with reactions at the C3 position, which is electronically richer. nih.govquora.com However, specific conditions can favor N-functionalization. For instance, the use of strong bases like potassium hydroxide (B78521) in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) can generate a highly reactive indolyl anion, which preferentially undergoes N-acetylation upon treatment with acetic anhydride. tandfonline.com

A variety of methods have been developed for the N-alkylation and N-acylation of indoles, employing different catalysts and reagents to achieve high selectivity and yield. nih.govacs.orgnih.govrsc.org These transformations are crucial as N-acyl indoles are present in numerous biologically active molecules. nih.gov

Table 1: Selected Methods for N-Acylation of Indoles

| Acyl Source | Catalyst/Reagent | Conditions | Key Features | Reference(s) |

| Alcohols | Tetrapropylammonium perruthenate (TPAP) | Mild, single flask | Dehydrogenative coupling | nih.gov |

| Thioesters | Cesium carbonate (Cs₂CO₃) | Xylene, 140 °C, 12 h | Highly chemoselective, tolerates various functional groups | nih.gov |

| Acetic Anhydride | Potassium hydroxide (KOH) | Dimethyl sulfoxide (DMSO), room temp. | Rapid, efficient, mild conditions | tandfonline.com |

| Acyl Peroxides | [Me₄N][SeCF₃] | Acetonitrile (CH₃CN), room temp. | Concurrent trifluoromethylselenolation at C3 | rsc.org |

The reactivity of the N1-H is not limited to substitution. This bond also plays a role in the interaction of indole derivatives with radicals, influencing their antioxidant properties. nih.gov For this compound, the presence of the N1-H group suggests a capacity for derivatization at this site, which could significantly alter its chemical and biological properties.

Cyclization and Annulation Reactions Leading to Polycyclic Systems

The indole scaffold is a foundational unit for the construction of complex, polycyclic architectures. The ethyl-N-methylaniline substituent at the C2 position of this compound provides a potential tether for intramolecular cyclization reactions, while the indole ring itself can participate in intermolecular annulation processes.

Intramolecular Cyclization:

Indole derivatives are frequently used in transition-metal-catalyzed reactions to form fused ring systems. For example, ruthenium(II)-catalyzed C–H bond activation followed by intramolecular hydroarylation is a known strategy for synthesizing N-fused tetracyclic indole derivatives. acs.org Similarly, C2-alkylation of indoles can be followed by an intramolecular N-cyclization to generate complex heterocyclic structures. researchgate.net

Intermolecular Annulation:

Indoles undergo various cycloaddition and annulation reactions with suitable reaction partners to create polycyclic frameworks. These reactions often involve the dearomatization of the indole ring to yield structurally complex indolines. acs.orgnih.gov

Key annulation strategies involving indole derivatives include:

[4+2] and [3+2] Cycloadditions: Indoles can react with 1,2-diaza-1,3-dienes in the presence of a Lewis acid catalyst like Zn(II) to form either tetrahydro-1H-pyridazino[3,4-b]indoles ([4+2] adducts) or tetrahydropyrrolo[2,3-b]indoles ([3+2] adducts), depending on the substitution pattern of the indole. acs.org

Palladium-Catalyzed Annulation: The Larock indole synthesis, which involves the palladium-catalyzed reaction of 2-iodoanilines with alkynes, is a powerful method for building substituted indoles that can serve as precursors for further annulations. nih.gov This catalytic approach has also been extended to the annulation of iodoanilines with ketones to form carbazole (B46965) derivatives. acs.org

[4+1] Annulative Double C-H Functionalization: N-alkylindoles can be synthesized from N,N-dialkylanilines through a double C-H functionalization process, representing a [4+1] annulation. nih.govnih.gov

These methodologies highlight the potential of the this compound scaffold to serve as a building block for diverse and complex polycyclic systems, which are of significant interest in medicinal chemistry and materials science. acs.orgnih.gov

Cleavage and Rearrangement Processes

The structural framework of this compound is susceptible to both cleavage and rearrangement reactions under specific conditions, targeting either the C-N bonds of the aniline moiety or the indole core itself.

Cleavage Reactions:

The bond between the ethyl group and the aniline nitrogen (a C-N bond) is a potential site for cleavage. Oxidative cleavage of C-N bonds in N-alkylanilines is a known transformation, though it can be challenging due to competing side reactions. researchgate.net Methods for achieving this include:

Metal-Catalyzed Cleavage: Ruthenium complexes have been shown to mediate the cleavage of unactivated aromatic C-N bonds. nih.gov

Photochemical Cleavage: A photoinduced oxidative N-dealkylation of aryl tertiary amines provides a mild route to C-N bond cleavage. organic-chemistry.org

The indole ring itself can also undergo oxidative cleavage. The C2-C3 double bond is susceptible to cleavage by reagents like ozone or sodium periodate. bhu.ac.in Furthermore, transformations analogous to the Witkop-Winterfeldt oxidation can convert oxindole (B195798) derivatives into other heterocyclic systems through oxidative fragmentation. nih.gov

Rearrangement Processes:

The indole skeleton is known to undergo a variety of skeletal rearrangements, leading to profound structural changes and the formation of new heterocyclic systems. While no specific rearrangements have been documented for this compound, related indole structures exhibit this reactivity.

Table 2: Examples of Skeletal Rearrangements in Indole Derivatives

| Starting Material Type | Reaction Conditions | Rearranged Product Type | Key Transformation | Reference(s) |

| Indole N-carboximidamides | Base catalyst | 4-(1H-Indol-3-yl)-4H-imidazo[4,5,1-ij]quinolin-2-amines | C-N bond cleavage, C-N and C-C bond formation | researchgate.net |

| Hexahydro-4H-indol-4-ones | Base (LiOH or Et₃N) | Dihydroxy-4H-cyclopenta[b]pyridin-4-ones or 8-Alkenyl oxepane-2,6-diones | Base-controlled selective skeletal rearrangement | acs.org |

| Indole Alkaloids | Various | Diverse rearranged scaffolds (e.g., 3-oxindoles, spirooxindoles) | Ring cleavage, ring fusion, biomimetic 1,2-rearrangements | nih.govresearchgate.net |

| Nitro-biphenyl indoles | HCl, specific atmosphere | Phenanthridines or Phenanthridine N-oxides | Cleavage of C2-N1 bond and redistribution of C2 atom | researchgate.net |

| Indoles | Ammonium carbamate, hypervalent iodine | Quinazolines or Quinoxalines | Nitrogen atom insertion and ring expansion | chemrxiv.org |

Structure Reactivity Relationship Srr Studies of N 1 1h Indol 2 Yl Ethyl N Methylaniline and Its Analogs

Influence of Indole (B1671886) Substitution Patterns on Reactivity Profiles

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position. However, the presence of substituents on the indole ring can significantly modulate this reactivity. The nature and position of these substituents dictate the electron density distribution within the heterocyclic system, thereby influencing the rate and regioselectivity of its reactions.

Electron-donating groups (EDGs) on the indole ring, such as methoxy (-OCH₃) or methyl (-CH₃), generally increase the nucleophilicity of the indole system. This enhancement of electron density makes the molecule more reactive towards electrophiles. For instance, a methoxy group at the 5-position increases the rate of electrophilic substitution compared to an unsubstituted indole. Conversely, electron-withdrawing groups (EWGs) like a nitro (-NO₂) group at the 5-position decrease the electron density of the indole ring, thus reducing its nucleophilicity and slowing down electrophilic substitution reactions.

The position of the substituent is also critical. While substituents at the 5-position primarily exert their electronic influence, groups at the 4 or 6-positions can have a more pronounced effect on the electron density at the C3 position, thereby significantly altering the reactivity profile.

To illustrate these effects, the following table presents a qualitative comparison of the expected relative reactivity of 5-substituted indole analogs in a typical electrophilic substitution reaction.

| Substituent at 5-Position | Electronic Effect | Expected Relative Reactivity towards Electrophiles |

|---|---|---|

| -OCH₃ | Strongly Electron-Donating | High |

| -CH₃ | Weakly Electron-Donating | Moderate |

| -H | Neutral (Reference) | Baseline |

| -Cl | Weakly Electron-Withdrawing | Low |

| -NO₂ | Strongly Electron-Withdrawing | Very Low |

Effects of N-Methylaniline Moiety Modifications on Reaction Outcomes

Substituents on the phenyl ring of the N-methylaniline moiety affect the nucleophilicity of the nitrogen atom. Electron-donating groups, such as a methyl group in the para position, increase the electron density on the nitrogen, making it a better nucleophile and potentially influencing reactions involving this atom. Conversely, electron-withdrawing groups, like a nitro group, decrease the nitrogen's nucleophilicity. The Hammett equation can be used to quantify these electronic effects on reaction rates. The reaction constant (ρ) from a Hammett plot indicates the sensitivity of the reaction to substituent effects. A negative ρ value suggests that electron-donating groups accelerate the reaction, while a positive ρ value indicates that electron-withdrawing groups are favorable.

The following table provides hypothetical relative rate constants for an N-alkylation reaction of para-substituted N-methylaniline analogs to demonstrate these electronic effects.

| Substituent at para-Position | Hammett Constant (σp) | Hypothetical Relative Rate Constant (k/kH) |

|---|---|---|

| -OCH₃ | -0.27 | 3.5 |

| -CH₃ | -0.17 | 2.1 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.4 |

| -NO₂ | 0.78 | 0.05 |

Conformational Analysis and its Impact on Chemical Transformations

The three-dimensional arrangement of the N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline molecule, dictated by rotation around its single bonds, significantly impacts its reactivity. The relative orientation of the indole and N-methylaniline moieties can either facilitate or hinder the approach of reactants.

Key rotational barriers include the C-N bond between the ethyl group and the aniline (B41778) nitrogen, and the C-C bond between the indole ring and the ethyl group. The conformation of the N-methylaniline group is also influenced by the potential for steric interactions between the methyl group, the ethyl-indole substituent, and any ortho-substituents on the aniline ring.

Computational studies on analogous N-(1-phenylethyl)aniline systems can provide insights into the likely stable conformations and the energy barriers between them. These studies often reveal that specific staggered conformations are energetically favored, minimizing steric clash. The accessibility of the nitrogen lone pair and the reactive C3 position of the indole can be highly dependent on which conformation is predominantly populated. For instance, a conformation where the bulky N-methylaniline group shields the C3 position of the indole would be expected to decrease the rate of electrophilic attack at that site.

The following table presents hypothetical rotational energy barriers for key bonds in the molecule, illustrating the energy required for conformational changes.

| Bond | Type of Rotation | Hypothetical Rotational Barrier (kcal/mol) | Implication for Reactivity |

|---|---|---|---|

| Indole-C2 — C(ethyl) | Rotation of the N-methylaniline group relative to the indole | 5 - 8 | Affects the accessibility of the indole C3 position. |

| C(ethyl) — N(aniline) | Rotation of the N-methylaniline group | 6 - 10 | Influences the steric environment around the nitrogen atom. |

Steric and Electronic Factors Governing Chemical Behavior

The chemical behavior of this compound is a delicate balance of steric and electronic factors. These factors are not independent and often work in concert or opposition to influence reaction outcomes.

Electronic Factors: The inherent electron-donating nature of the indole ring and the N-methylaniline nitrogen atom are the primary electronic drivers of reactivity. The extent of electron delocalization and the influence of substituents, as quantified by parameters like Hammett constants (σ), determine the nucleophilicity and basicity of different sites within the molecule.

The interplay between these factors is crucial. For example, an electron-donating group on the aniline ring might electronically activate the nitrogen for a reaction, but if it is a bulky group in the ortho position, the steric hindrance could override the electronic activation, leading to a slower reaction rate.

The following table summarizes the interplay of these factors with hypothetical substituent effects.

| Substituent and Position | Dominant Effect | Taft Steric Parameter (Es) (Hypothetical) | Hammett Parameter (σ) (Hypothetical) | Predicted Impact on Reactivity at Nitrogen |

|---|---|---|---|---|

| p-CH₃ on Aniline | Electronic (Donating) | -1.24 | -0.17 | Increase |

| o-CH₃ on Aniline | Steric (Hindrance) | -1.24 | -0.17 | Decrease |

| p-NO₂ on Aniline | Electronic (Withdrawing) | -2.52 | 0.78 | Decrease |

| 5-OCH₃ on Indole | Electronic (Donating) | -0.55 | -0.27 | Increase (at Indole C3) |

Future Research Directions and Emerging Paradigms for N 1 1h Indol 2 Yl Ethyl N Methylaniline

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline should prioritize the development of novel and sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of exploration include:

Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or bio-based solvents in place of traditional volatile organic compounds. The exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could offer high efficiency and facile recovery, contributing to a more sustainable process.

One-Pot and Multicomponent Reactions: Designing synthetic strategies that combine multiple reaction steps into a single, streamlined process. Multicomponent reactions, where three or more reactants combine in a single step to form the product, offer significant advantages in terms of atom economy and operational simplicity.

Biocatalysis: Harnessing the power of enzymes to catalyze the synthesis of this compound and its precursors. Enzymatic reactions often proceed with high selectivity and under mild conditions, offering a green alternative to conventional chemical methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Solvents | Reduced environmental impact, improved safety. | Screening of non-toxic, renewable solvents; optimization of reaction conditions. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, enhanced stability. | Development of novel catalytic materials; investigation of reaction mechanisms. |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Design of tandem or domino reaction sequences. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering; optimization of biocatalytic processes. |

Exploration of Advanced Catalytic Applications

The inherent structural features of this compound, particularly the indole (B1671886) nucleus and the tertiary amine functionality, suggest its potential as a ligand or catalyst in various organic transformations. Future research should explore its application in advanced catalytic systems.

Asymmetric Catalysis: The development of chiral variants of this compound could lead to novel ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Photoredox Catalysis: The electron-rich indole moiety could be exploited in photoredox catalysis. Investigating the photophysical properties of the compound and its metal complexes could open up new avenues for light-driven organic reactions.

Cross-Coupling Reactions: The nitrogen atoms in the molecule could serve as coordinating sites for transition metals, making it a potential ligand for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental tools in the synthesis of complex organic molecules.

| Catalytic Application | Potential Role of the Compound | Research Directions |

| Asymmetric Catalysis | Chiral ligand for metal catalysts. | Synthesis of enantiopure derivatives; application in stereoselective reactions. |

| Photoredox Catalysis | Photosensitizer or electron donor/acceptor. | Study of photophysical properties; use in light-mediated transformations. |

| Cross-Coupling Reactions | Ligand for transition metal catalysts. | Synthesis of metal complexes; evaluation in various coupling reactions. |

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The integration of the synthesis and application of this compound into automated flow platforms represents a significant leap forward. researchgate.net

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for on-demand production and precise control over reaction parameters. mdpi.com This could involve the use of packed-bed reactors with immobilized catalysts or microreactors for enhanced heat and mass transfer. polimi.it

Automated Reaction Optimization: Utilizing automated platforms for high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) can rapidly identify optimal synthetic protocols. nih.gov

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., NMR, IR, and mass spectrometry) and purification modules into the flow system would enable real-time monitoring and immediate isolation of the pure product, streamlining the entire workflow.

| Flow Chemistry Aspect | Benefits | Implementation Strategies |

| Continuous Synthesis | Improved safety, scalability, and consistency. | Design of microreactors or packed-bed reactors; optimization of flow parameters. |

| Automated Optimization | Rapid identification of optimal conditions. | High-throughput experimentation using robotic platforms. |

| In-line Processing | Real-time monitoring and purification. | Integration of analytical tools and continuous separation technologies. |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular properties and reaction mechanisms. Advanced computational modeling can guide the experimental exploration of this compound.

Predictive Modeling of Properties: Employing quantum mechanical calculations (e.g., Density Functional Theory) to predict the electronic, spectroscopic, and thermodynamic properties of the compound and its derivatives. This can aid in the design of molecules with desired characteristics.

Reaction Mechanism Elucidation: Using computational methods to investigate the mechanisms of synthetic reactions and catalytic cycles involving this compound. This understanding can lead to the rational design of more efficient catalysts and reaction conditions.

Virtual Screening and Ligand Design: If the compound is explored for biological applications, computational docking and molecular dynamics simulations can be used to predict its binding affinity and mode of interaction with biological targets, guiding the design of more potent analogues.

| Computational Approach | Application | Expected Outcomes |

| Quantum Mechanics (DFT) | Prediction of molecular properties. | Understanding of electronic structure, reactivity, and spectroscopic signatures. |

| Mechanistic Studies | Elucidation of reaction pathways. | Rational design of catalysts and optimization of reaction conditions. |

| Molecular Docking/Dynamics | Virtual screening and ligand design. | Identification of potential biological targets and design of improved analogues. |

Q & A

Basic Research Questions

Q. How can I distinguish N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline from structurally similar amines (e.g., aniline or N-methylaniline) using chemical tests?

- Methodological Answer :

- Carbylamine Test : Primary amines (e.g., aniline) react with chloroform and alcoholic KOH to form foul-smelling isocyanides. N-Methylaniline derivatives (tertiary amines) do not produce this reaction, allowing differentiation .

- IR Spectroscopy : The indole N-H stretch (~3400 cm⁻¹) and tertiary amine C-N stretch (~1350 cm⁻¹) in the compound can be compared to simpler amines (e.g., ethylamine or aniline) lacking these groups .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the indole ring (δ 6.5–7.8 ppm for aromatic protons), ethyl linker (δ 1.2–2.5 ppm for CH₂ groups), and methyl substituent on the amine (δ 2.3–2.9 ppm for N-CH₃) .

- Mass Spectrometry (MS) : High-resolution MS can verify the molecular formula (e.g., C₁₇H₁₈N₂) and detect fragmentation patterns unique to the indole-aniline backbone .

Q. How can I safely handle and store this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation. Store in a cool, dry, ventilated area away from light .

- Safety Protocols : Use PPE (gloves, goggles), avoid inhalation of vapors, and ensure access to emergency eyewash stations and safety showers. Neutralize spills with inert absorbents (e.g., sand) .

Advanced Research Questions

Q. How can I optimize the synthesis of this compound to minimize byproducts like structural isomers?

- Methodological Answer :

- Reagent Selection : Use ZnCl₂ or t-BuOK as catalysts to enhance regioselectivity during alkylation of indole derivatives. For example, demonstrates that t-BuOK in Et₂O at -38°C reduces competing isomerization .

- Chromatographic Separation : Employ flash chromatography with gradients (e.g., hexanes/EtOAc) to resolve E/Z isomers, as described for benzotriazolylenamine analogs .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound using mixed solvents (e.g., ethanol/water) and verify purity via HPLC or elemental analysis. Contradictions may arise from residual solvents or polymorphic forms .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-[(1-methyl-1H-indol-3-yl)(phenyl)methyl]-N-methylaniline, m.p. 360°C) to identify outliers due to substituent effects .

Q. How can I study the electronic effects of the indole moiety on the reactivity of the tertiary amine in this compound?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to map electron density distribution, focusing on the indole’s electron-rich π-system and its influence on the amine’s basicity .

- Kinetic Studies : Monitor reactions (e.g., alkylation or acylation) under varying pH conditions to correlate indole’s electronic effects with reaction rates .

Methodological Notes for Experimental Design

- Synthetic Routes : and provide scalable protocols for enamine derivatives, adaptable to this compound by substituting indole-2-ethylamine precursors.

- Isomer Control : highlights the importance of low-temperature conditions (-38°C) and chiral auxiliaries (e.g., PBLG) to achieve stereochemical fidelity .

- Data Reproducibility : Cross-reference analytical parameters (e.g., NMR shifts, TLC Rf values) with published analogs (e.g., benzotriazolylenamines) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.